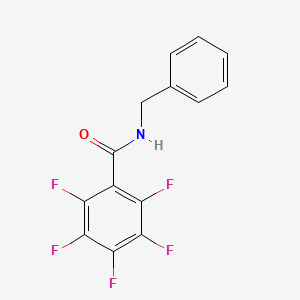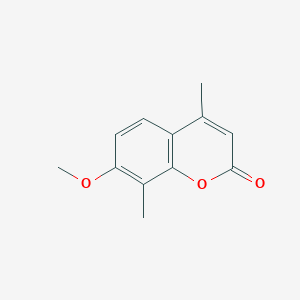
7-Methoxy-4,8-dimethyl-1-benzopyran-2-one
Vue d'ensemble
Description
7-methoxy-4,8-dimethyl-1-benzopyran-2-one is a member of coumarins.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Derivatives 7-Methoxy-4,8-dimethyl-1-benzopyran-2-one has been utilized as a backbone structure in various chemical syntheses. For example, its derivatives were synthesized for testing as potassium channel activators, highlighting its potential in medicinal chemistry. The synthesis involved the formation of methoxy bearing 2,2-dimethyl-2H-1-benzopyrans, with the biological testing revealing critical sites of activity in these compounds (Thompson, Doggrell, & Hoberg, 2003). Moreover, the compound has been synthesized via various methods, including a reaction sequence where the key step involved the preparation of 7-hydroxy-2,2,4-trimethyl-(2H)-1-benzopyran by a novel condensation reaction (Tripathi, Khan, & Taneja, 2003).
Spectroscopic and Structural Analysis The compound and its derivatives have been subjects of extensive structural and spectroscopic analysis. For instance, novel metal complexes of 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one have been prepared and characterized by various techniques, including IR, 1H NMR, mass spectra, and DFT studies, demonstrating the compound's utility in forming complex structures with potential applications in various fields (Abdel-Latif & Mohamed, 2017).
Liquid Crystal Applications 7-Methoxy-4,8-dimethyl-1-benzopyran-2-one has also found applications in the field of liquid crystal technology. The first series of liquid crystal dimers containing an isoflavone-based moiety of this compound were prepared, exhibiting enantiotropic nematic phase, showcasing the influence of the compound's structure on liquid crystal properties (Chan, Lu, Yam, Yeap, & Imrie, 2012).
Biological Applications and Activities
Antitumor Activity Several studies have investigated the antitumor activities of derivatives of 7-Methoxy-4,8-dimethyl-1-benzopyran-2-one. For instance, new cytotoxic benzopyrans isolated from the leaves of Mallotus apelta, which include derivatives of this compound, demonstrated strong cytotoxic effects against certain human cancer cell lines (Kiem et al., 2005). Similarly, compounds with structural similarity to 7-Methoxy-4,8-dimethyl-1-benzopyran-2-one showed high levels of estrogen agonistic activity and some exhibited significant estrogen antagonistic activity, indicating potential applications in hormone-related therapies (Gupta et al., 2007).
Genotoxicity Studies Compounds derived from 7-Methoxy-4,8-dimethyl-1-benzopyran-2-one have been subjected to genotoxicity and mutagenic effects studies. For instance, three benzopyrans isolated from Hypericum polyanthemum were investigated, revealing a lack of acute toxicity, suggesting these compounds as good candidates for in vivo studies on antitumor action (Ferraz et al., 2009).
Metabolic and Enzyme Interaction Studies The compound's interaction with enzymes and its metabolism have also been studied, as seen in the in vitro biotransformation of a potent lipid peroxidation inhibitor and scavenger of nitric oxide species, which involved 7-Methoxy-4,8-dimethyl-1-benzopyran-2-one as a core structure. The studies indicated the involvement of thiol-reactive metabolites, suggesting complex metabolic pathways (Yenes, Commandeur, Vermeulen, & Messeguer, 2004).
Propriétés
Numéro CAS |
14002-96-1 |
|---|---|
Nom du produit |
7-Methoxy-4,8-dimethyl-1-benzopyran-2-one |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
7-methoxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-7-6-11(13)15-12-8(2)10(14-3)5-4-9(7)12/h4-6H,1-3H3 |
Clé InChI |
OMNGMJMBWPLZLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

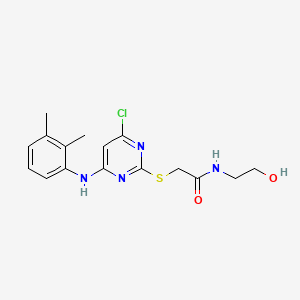
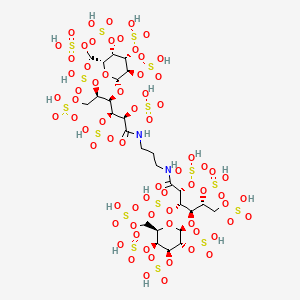
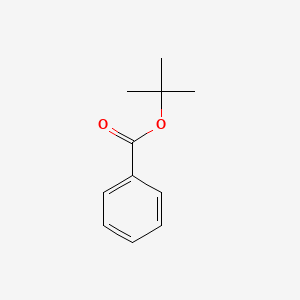
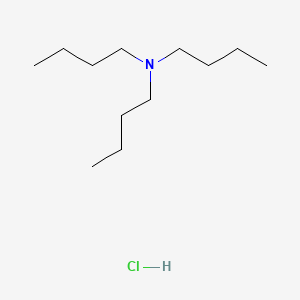
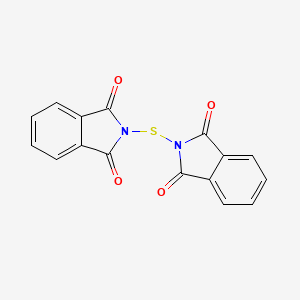

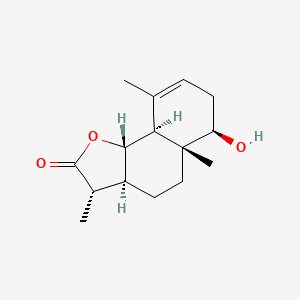
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-octyl-furo[2,3-d]pyrimidin-2-one](/img/structure/B1219579.png)
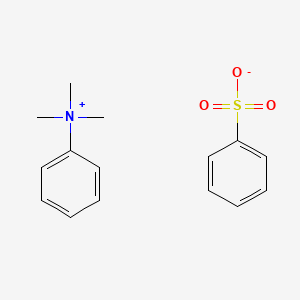
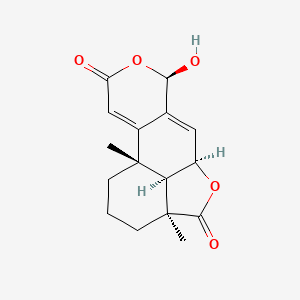
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-1-isoquinolinecarboxamide](/img/structure/B1219584.png)
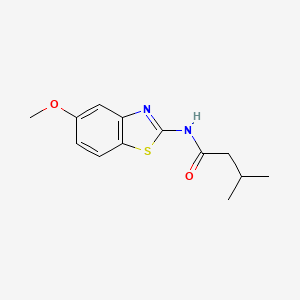
![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)
